2-Ethyl-3-oxopiperazine-1-carboxamide hydrochloride
Description
Properties
IUPAC Name |
2-ethyl-3-oxopiperazine-1-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3O2.ClH/c1-2-5-6(11)9-3-4-10(5)7(8)12;/h5H,2-4H2,1H3,(H2,8,12)(H,9,11);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNWKUGZSLPOZBW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(=O)NCCN1C(=O)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-3-oxopiperazine-1-carboxamide hydrochloride typically involves the reaction of 2-ethylpiperazine with phosgene or a phosgene equivalent under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents such as dichloromethane or chloroform. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt .
Industrial Production Methods
Industrial production of 2-Ethyl-3-oxopiperazine-1-carboxamide hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is typically purified through recrystallization or other suitable purification techniques .
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-3-oxopiperazine-1-carboxamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
Biological Activities
2-Ethyl-3-oxopiperazine-1-carboxamide hydrochloride has been studied for various biological activities, including:
1. Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown it to be effective against various bacterial strains, including Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentration (MIC) values indicating potent activity .
2. Anticancer Potential
The compound has also been investigated for its anticancer effects. It potentially interacts with specific molecular targets such as enzymes or receptors involved in cancer pathways, leading to modulation of their activity. This makes it a candidate for further research in drug discovery aimed at cancer treatment .
3. Enzyme Inhibition
In studies focused on enzyme inhibition, 2-Ethyl-3-oxopiperazine-1-carboxamide hydrochloride has shown promise as a peptidomimetic small-molecule inhibitor. It has been evaluated for its ability to interfere with protein-protein interactions (PPIs), which are critical in many biological processes and diseases .
Industrial Applications
The compound's unique structural features make it valuable in various industrial applications:
1. Medicinal Chemistry
As a building block for the synthesis of more complex molecules, 2-Ethyl-3-oxopiperazine-1-carboxamide hydrochloride is utilized in the development of new pharmaceuticals. Its ability to modulate biological pathways makes it an attractive candidate for drug development .
2. Specialty Chemicals Production
In addition to its medicinal applications, this compound is used in the production of specialty chemicals and intermediates within the chemical industry. Its reactivity allows it to participate in various chemical reactions such as oxidation, reduction, and nucleophilic substitution .
Case Studies
Several case studies highlight the effectiveness and potential of 2-Ethyl-3-oxopiperazine-1-carboxamide hydrochloride:
Mechanism of Action
The mechanism of action of 2-Ethyl-3-oxopiperazine-1-carboxamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
Similar Compounds
2-Ethylpiperazine: A precursor in the synthesis of 2-Ethyl-3-oxopiperazine-1-carboxamide hydrochloride.
3-Oxopiperazine-1-carboxamide: A structurally similar compound with different substituents.
Piperazine derivatives: A broad class of compounds with similar core structures but varying functional groups.
Uniqueness
2-Ethyl-3-oxopiperazine-1-carboxamide hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications .
Biological Activity
2-Ethyl-3-oxopiperazine-1-carboxamide hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological effects, mechanisms of action, and relevant case studies associated with this compound.
- Molecular Formula : C8H14ClN3O2
- Molecular Weight : 207.67 g/mol
- CAS Number : 2089255-26-3
The biological activity of 2-Ethyl-3-oxopiperazine-1-carboxamide hydrochloride is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The piperazine ring structure enhances its binding affinity and solubility, facilitating interactions that may lead to therapeutic effects.
Anticancer Properties
Recent studies have indicated that 2-Ethyl-3-oxopiperazine-1-carboxamide hydrochloride exhibits promising anticancer properties. For instance, it has been shown to induce apoptosis in cancer cell lines through the activation of specific signaling pathways.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 4.88 | Induction of apoptosis via p53 activation |
| HepG2 (Liver) | 5.20 | Inhibition of cell proliferation |
| HCT116 (Colon) | 6.00 | Modulation of cell cycle regulators |
Neuroprotective Effects
In addition to its anticancer activity, this compound has demonstrated neuroprotective effects in various models. It appears to mitigate oxidative stress and inflammation, which are critical factors in neurodegenerative diseases.
Study 1: Antitumor Activity
A study published in Journal of Medicinal Chemistry evaluated the efficacy of 2-Ethyl-3-oxopiperazine-1-carboxamide hydrochloride against several cancer types. Results showed a significant reduction in tumor size in xenograft models when treated with the compound, suggesting its potential as a therapeutic agent for cancer treatment .
Study 2: Neuroprotection
Research conducted on neuroblastoma cells indicated that treatment with the compound resulted in reduced levels of reactive oxygen species (ROS) and improved cell viability under stress conditions. This suggests a protective role against oxidative damage, which is crucial for developing treatments for neurodegenerative disorders .
Research Findings
Various studies have explored the structure-activity relationship (SAR) of compounds related to piperazine derivatives, indicating that modifications at specific positions can enhance biological activity. For example, the introduction of substituents on the piperazine ring has been shown to increase potency against certain cancer cell lines .
Q & A
Q. What analytical techniques are recommended for quantifying 2-Ethyl-3-oxopiperazine-1-carboxamide hydrochloride in research samples?
Methodological Answer: High-performance liquid chromatography (HPLC) is the gold standard for quantification. A validated method using a Kromasil C18 column (150 mm × 4.6 mm, 5 μm) with a mobile phase of 0.03 mol·L⁻¹ potassium phosphate buffer and methanol (70:30 v/v) at a flow rate of 1 mL·min⁻¹ and UV detection at 207 nm has demonstrated robust performance . Calibration curves show linearity in the range of 1.09–10.90 μg·mL⁻¹ (r = 0.9999), with recoveries of 99.67–100.1% and relative standard deviations (RSDs) <1.3%. Ensure method validation includes specificity, precision, and accuracy testing.
Q. What safety protocols are critical when handling 2-Ethyl-3-oxopiperazine-1-carboxamide hydrochloride?
Methodological Answer: Adhere to CLP Regulation (EC) No 1272/2008 classifications:
- Acute toxicity (H301, H330) : Use fume hoods and respiratory protection for dust/mist handling.
- Skin sensitization (H317) : Wear nitrile gloves and lab coats.
- Reproductive toxicity (H360) : Implement strict exposure controls for personnel of childbearing potential.
First-aid measures include immediate decontamination of affected skin and artificial respiration for inhalation exposure . Store in tightly sealed containers under inert conditions to prevent degradation .
Q. How can synthesis yields be optimized while minimizing byproducts?
Methodological Answer: Monitor reaction intermediates using piperazine-derivative impurity standards (e.g., 1-(3-chlorophenyl)piperazine hydrochloride, CAS 13078-15-4) to identify side reactions . Optimize reaction parameters:
- Temperature : Maintain <60°C to prevent thermal decomposition.
- Catalyst selection : Use palladium-based catalysts for selective carboxamide formation.
- Purification : Employ gradient elution in preparative HPLC to isolate the target compound from structurally similar byproducts .
Advanced Research Questions
Q. How should researchers address discrepancies in reported stability profiles under varying storage conditions?
Methodological Answer: Conduct accelerated stability studies under ICH Q1A guidelines :
- Thermal stress : Store aliquots at 40°C/75% RH for 6 months and compare degradation products via LC-MS.
- Light sensitivity : Expose samples to 1.2 million lux-hours of UV/Vis light to assess photolytic pathways .
Contradictions in stability data often arise from impurity profiles (e.g., hydrochloride salt hydrolysis). Use certified reference materials (e.g., Vimirogant hydrochloride COA) to validate degradation thresholds .
Q. What strategies resolve conflicting bioactivity data across experimental models?
Methodological Answer:
- Purity verification : Quantify residual solvents (e.g., acetonitrile) and synthetic intermediates using GC-MS or NMR .
- Assay standardization : Compare bioactivity in Th17 differentiation assays (IC₅₀ = 57 nM) against alternative models (e.g., Treg cells) to identify model-specific biases .
- Data normalization : Use internal controls (e.g., pyridoxine hydrochloride) to correct for batch-to-batch variability in cell culture media .
Q. How can impurity profiling enhance reproducibility in pharmacological studies?
Methodological Answer: Develop a gradient HPLC-UV/ELSD method to quantify trace impurities:
- Column : Use a Zorbax SB-C18 column with a mobile phase of acetonitrile/0.1% trifluoroacetic acid .
- Detection : Identify alkyl chloride byproducts (e.g., 3-chloropropyl derivatives) at 254 nm .
Critical impurities (e.g., 1,3-bis-[4-(3-chlorophenyl)piperazin-1-yl]propane dihydrochloride ) should be controlled at <0.15% to ensure pharmacological consistency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
